Diiodo(1,5-cyclooctadiene)platinum(II)

Description

The exact mass of the compound Diiodo(1,5-cyclooctadiene)platinum(II) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Diiodo(1,5-cyclooctadiene)platinum(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diiodo(1,5-cyclooctadiene)platinum(II) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

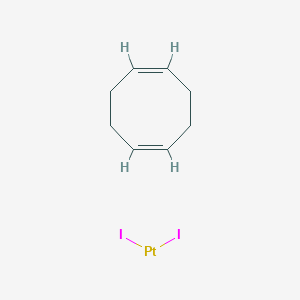

2D Structure

Properties

CAS No. |

12266-72-7 |

|---|---|

Molecular Formula |

C8H12I2Pt |

Molecular Weight |

557.07 g/mol |

IUPAC Name |

cycloocta-1,5-diene;diiodoplatinum |

InChI |

InChI=1S/C8H12.2HI.Pt/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H;/q;;;+2/p-2 |

InChI Key |

SGSFNZOKVYTGRR-UHFFFAOYSA-L |

SMILES |

C1CC=CCCC=C1.I[Pt]I |

Isomeric SMILES |

C1/C=C\CC/C=C\C1.[I-].[I-].[Pt+2] |

Canonical SMILES |

C1CC=CCCC=C1.I[Pt]I |

Other CAS No. |

12266-72-7 |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: Diiodo(1,5-cyclooctadiene)platinum(II)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diiodo(1,5-cyclooctadiene)platinum(II), often abbreviated as Pt(cod)I₂, is an organometallic compound that serves as a precursor in the synthesis of various platinum complexes. While its dichloro analogue, Dichloro(1,5-cyclooctadiene)platinum(II) (Pt(cod)Cl₂), is extensively studied and commercially available, detailed crystallographic data for the diiodo derivative is not as readily available in the surveyed literature. This guide provides a comprehensive overview of the available information on Diiodo(1,5-cyclooctadiene)platinum(II), including its synthesis and, for comparative purposes, the detailed crystal structure of its well-characterized dichloro analogue.

Synthesis of Diiodo(1,5-cyclooctadiene)platinum(II)

A reliable method for the synthesis of Diiodo(1,5-cyclooctadiene)platinum(II) involves the reaction of potassium tetrachloroplatinate(II) with 1,5-cyclooctadiene in the presence of potassium iodide.

Experimental Protocol: Synthesis

The following protocol is adapted from established synthetic procedures for related platinum-diene complexes.

Materials:

-

Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

-

1,5-Cyclooctadiene (COD)

-

Potassium iodide (KI)

-

Sodium metabisulfite (Na₂S₂O₅)

-

Deionized water

-

Methylene chloride (CH₂Cl₂)

-

Petroleum ether

-

Silica gel (chromatography grade)

Procedure:

-

A suspension of hydrated chloroplatinic acid is reacted with sodium bromide in glacial acetic acid. For the diiodo analog, a similar procedure starting with a platinum(IV) or platinum(II) chloride salt is followed by the addition of potassium iodide.

-

To a solution of potassium tetrachloroplatinate(II) in water, an excess of potassium iodide is added.

-

1,5-cyclooctadiene is then added to the solution, and the mixture is stirred.

-

A solution of sodium metabisulfite in water is added to the suspension until the solution becomes colorless, indicating the reduction of any platinum(IV) species and the formation of the platinum(II) complex.

-

The resulting yellow precipitate of Diiodo(1,5-cyclooctadiene)platinum(II) is collected by filtration.

-

The crude product is washed with water and diethyl ether.

-

For purification, the product is redissolved in boiling methylene chloride.

-

Chromatographic grade silica gel is added to the solution, which is then filtered.

-

The filtrate is concentrated by evaporation, and the pure product is precipitated by the addition of petroleum ether.

-

The purified yellow crystals are collected by filtration, washed with petroleum ether, and dried.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Diiodo(1,5-cyclooctadiene)platinum(II).

Crystal Structure Analysis

Comparative Crystal Structure Data: Dichloro(1,5-cyclooctadiene)platinum(II)

The crystal structure of Dichloro(1,5-cyclooctadiene)platinum(II) reveals a square planar coordination geometry around the platinum(II) center. The two chlorine atoms and the midpoints of the two double bonds of the cyclooctadiene ligand occupy the four coordination sites.

Table 1: Crystallographic Data for Dichloro(1,5-cyclooctadiene)platinum(II)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.846(5) |

| b (Å) | 9.668(6) |

| c (Å) | 11.530(7) |

| β (°) | 98.31(1) |

| Volume (ų) | 865.4 |

| Z | 4 |

Table 2: Selected Bond Lengths and Angles for Dichloro(1,5-cyclooctadiene)platinum(II)

| Bond | Length (Å) | Angle | Degree (°) |

| Pt-Cl1 | 2.324(2) | Cl1-Pt-Cl2 | 90.53(8) |

| Pt-Cl2 | 2.319(2) | M1-Pt-M2 | 87.2 |

| Pt-M1 | 2.018 | M1-Pt-Cl1 | 90.9 |

| Pt-M2 | 2.022 | M2-Pt-Cl2 | 91.4 |

*M1 and M2 represent the midpoints of the C=C double bonds of the cyclooctadiene ligand.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following outlines a general procedure for the determination of a crystal structure, which would be applicable to Diiodo(1,5-cyclooctadiene)platinum(II).

-

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or by vapor diffusion.

-

Data Collection: A suitable crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The diffractometer is equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS). The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

-

Data Reduction: The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects, and absorption.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the heavy atoms (platinum and iodine). The remaining non-hydrogen atoms are located from difference Fourier maps. The structure is then refined by full-matrix least-squares methods, minimizing the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Conclusion

Diiodo(1,5-cyclooctadiene)platinum(II) is a valuable precursor in platinum chemistry. While a detailed crystal structure analysis is not currently available in the public domain, its synthesis is well-established. The crystallographic data of its dichloro analogue provides a strong basis for understanding its molecular geometry, which is expected to be a distorted square planar environment around the platinum(II) center. Further research involving the single-crystal X-ray diffraction of Diiodo(1,5-cyclooctadiene)platinum(II) would be beneficial to the scientific community to provide a more complete understanding of its structural characteristics.

Unveiling the Spectroscopic Signature of Diiodo(1,5-cyclooctadiene)platinum(II): A Technical Guide

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the ¹⁹⁵Pt Nuclear Magnetic Resonance (NMR) spectroscopy of Diiodo(1,5-cyclooctadiene)platinum(II) (Pt(COD)I₂). This document details the expected spectroscopic characteristics, a robust experimental protocol for its synthesis and analysis, and the underlying principles governing its NMR properties.

Diiodo(1,5-cyclooctadiene)platinum(II) is a key organometallic complex utilized in synthesis and catalysis. Understanding its electronic and structural properties is paramount for its effective application. ¹⁹⁵Pt NMR spectroscopy stands as a powerful, non-destructive technique to probe the immediate coordination environment of the platinum center, offering valuable insights into ligand effects and molecular geometry.

¹⁹⁵Pt NMR Spectroscopic Data

One study on a related series of complexes, [Pt(Me₂phen)(η²-C₂H₄)X₂], clearly demonstrates this downfield shift trend as the halide progresses from Cl to Br to I.[1] Another relevant data point comes from the ¹⁹⁵Pt NMR characterization of PtI₂(DBCOT), where DBCOT is dibenzocyclooctatetraene, which indicates a less electron-rich platinum center in DBCOT complexes compared to their COD analogs.[2]

Based on these trends and data for related compounds, the estimated ¹⁹⁵Pt NMR chemical shift for Diiodo(1,5-cyclooctadiene)platinum(II) is presented in the table below, alongside data for its dichloro and dibromo analogs for comparison.

| Compound | Chemical Shift (δ¹⁹⁵Pt, ppm) |

| Dichloro(1,5-cyclooctadiene)platinum(II) | ~ -3600 to -3700 (typical) |

| Dibromo(1,5-cyclooctadiene)platinum(II) | Lower than dichloro analog |

| Diiodo(1,5-cyclooctadiene)platinum(II) | ~ -4000 to -4200 (Estimated) |

Table 1: Comparative ¹⁹⁵Pt NMR Chemical Shifts of [Pt(COD)X₂] (X = Cl, Br, I). The chemical shift for the diiodo complex is an estimation based on established trends.

Experimental Protocols

A detailed experimental workflow for the synthesis and subsequent ¹⁹⁵Pt NMR analysis of Diiodo(1,5-cyclooctadiene)platinum(II) is outlined below. The synthesis is adapted from established procedures for related halo-platinum complexes.[2][3][4]

Synthesis of Diiodo(1,5-cyclooctadiene)platinum(II)

The synthesis of Diiodo(1,5-cyclooctadiene)platinum(II) is most conveniently achieved through a halide exchange reaction starting from the readily available Dichloro(1,5-cyclooctadiene)platinum(II).

Materials and Reagents:

-

Dichloro(1,5-cyclooctadiene)platinum(II) (Pt(COD)Cl₂)

-

Sodium Iodide (NaI)

-

Acetone (anhydrous)

-

Dichloromethane (CH₂Cl₂)

-

Diethyl ether

-

Argon or Nitrogen gas (for inert atmosphere)

-

Standard Schlenk line and glassware

Procedure:

-

Preparation of the Reaction Mixture: In a Schlenk flask under an inert atmosphere of argon or nitrogen, suspend Dichloro(1,5-cyclooctadiene)platinum(II) (1.0 g, 2.67 mmol) in 50 mL of anhydrous acetone.

-

Addition of Sodium Iodide: In a separate flask, dissolve a 10-fold molar excess of sodium iodide (4.00 g, 26.7 mmol) in 50 mL of anhydrous acetone.

-

Reaction: Slowly add the sodium iodide solution to the stirred suspension of the platinum complex at room temperature. The color of the suspension will gradually change from white to yellow.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) if desired.

-

Workup: After 24 hours, remove the acetone under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting solid, add 50 mL of dichloromethane and stir for 15 minutes. A white precipitate of sodium chloride and excess sodium iodide will form.

-

Filtration: Filter the mixture through a pad of Celite to remove the insoluble salts.

-

Purification: Reduce the volume of the filtrate to approximately 10 mL. Slowly add diethyl ether to precipitate the yellow solid product.

-

Isolation and Drying: Collect the yellow solid by filtration, wash with a small amount of diethyl ether, and dry under vacuum to yield Diiodo(1,5-cyclooctadiene)platinum(II).

¹⁹⁵Pt NMR Spectroscopy

Instrumentation:

-

A high-field NMR spectrometer equipped with a broadband probe tuned to the ¹⁹⁵Pt frequency.

Sample Preparation:

-

Dissolve approximately 20-30 mg of the synthesized Diiodo(1,5-cyclooctadiene)platinum(II) in a suitable deuterated solvent (e.g., CDCl₃ or CD₂Cl₂) in a standard 5 mm NMR tube.

Acquisition Parameters (Typical):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg') is typically sufficient.

-

Transmitter Frequency (O1P): Centered in the expected chemical shift region for Pt(II) iodo complexes (e.g., around -4100 ppm).

-

Spectral Width (SW): A wide spectral width is recommended due to the large chemical shift range of ¹⁹⁵Pt (e.g., 200-300 ppm).

-

Acquisition Time (AQ): Typically 0.1-0.2 seconds.

-

Relaxation Delay (D1): A relaxation delay of 1-2 seconds is usually adequate.

-

Number of Scans (NS): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, which can range from several hundred to several thousand depending on the sample concentration and spectrometer sensitivity.

-

Reference: The spectrum should be referenced externally to a standard, typically Na₂[PtCl₆] in D₂O, which is defined as 0 ppm.

Logical Workflow and Diagrams

The experimental workflow for the synthesis and characterization of Diiodo(1,5-cyclooctadiene)platinum(II) can be visualized as a logical progression of steps.

Caption: Experimental workflow for the synthesis and ¹⁹⁵Pt NMR analysis of Diiodo(1,5-cyclooctadiene)platinum(II).

This guide provides a foundational understanding of the ¹⁹⁵Pt NMR spectroscopy of Diiodo(1,5-cyclooctadiene)platinum(II), empowering researchers to confidently synthesize and characterize this important organometallic compound. The provided protocols and estimated spectroscopic data serve as a valuable resource for further investigation and application in various fields of chemical and pharmaceutical research.

References

Unveiling the Molecular Architecture of Diiodo(1,5-cyclooctadiene)platinum(II): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular geometry, synthesis, and characterization of diiodo(1,5-cyclooctadiene)platinum(II), a significant organoplatinum complex with potential applications in catalysis and drug development. This document summarizes key quantitative data, details experimental protocols, and presents visual representations of its molecular structure and synthesis workflow.

Molecular Geometry and Structural Parameters

The primary difference in the geometric parameters between the diiodo- and dichloro- complexes will be the length of the platinum-halogen bond. The Pt-I bond is expected to be significantly longer than the Pt-Cl bond due to the larger ionic radius of iodine. This increased bond length can influence the steric and electronic properties of the complex, potentially affecting its reactivity and interaction with biological targets.

The following tables present the crystallographically determined bond lengths and angles for dichloro(1,5-cyclooctadiene)platinum(II), which serve as a reasonable approximation for the diiodo- complex, with the caveat of the platinum-halogen bond length.

| Bond | Length (Å) |

| Pt-Cl | 2.329 |

| Pt-C(olefin) (average) | 2.15 |

| C=C (coordinated) | 1.38 |

| C-C (aliphatic) (average) | 1.53 |

| C-H (average) | 0.96 |

| Angle | Degree (°) |

| Cl-Pt-Cl | 90.3 |

| Cl-Pt-C | 89.8, 169.9 |

| C-Pt-C | 37.1 |

| C-C=C | 119.2 |

| H-C-H | 109.5 |

Synthesis and Characterization

A detailed and reliable method for the synthesis of diiodo(1,5-cyclooctadiene)platinum(II) is available, enabling its preparation for research and development purposes.[2]

Experimental Protocol: Synthesis of Diiodo(1,5-cyclooctadiene)platinum(II)[2]

Materials:

-

Hydrated chloroplatinic acid (H₂PtCl₆·xH₂O)

-

Potassium iodide (KI)

-

1,5-cyclooctadiene (COD)

-

Sodium metabisulfite (Na₂S₂O₅)

-

Methylene chloride (CH₂Cl₂)

-

Petroleum ether

-

Silica gel (chromatographic grade)

-

Water

-

Diethyl ether

Procedure:

-

A solution of hydrated chloroplatinic acid is prepared in water.

-

To this solution, potassium iodide is added, followed by 1,5-cyclooctadiene.

-

The resulting brown suspension is stirred magnetically.

-

A solution of fresh sodium metabisulfite in water is added until the solution becomes colorless, indicating the reduction of any excess iodine.

-

The yellow product, diiodo(1,5-cyclooctadiene)platinum(II), is separated by filtration and washed sequentially with water and diethyl ether.

-

For purification, the product is redissolved in boiling methylene chloride.

-

Chromatographic grade silica gel is added to the cooled solution, which is then filtered. The silica gel is washed with additional methylene chloride.

-

The combined filtrates are concentrated by evaporation until crystallization begins.

-

The hot solution is added to petroleum ether to precipitate the purified product.

-

The precipitate is washed with petroleum ether and dried.

Yield: Approximately 77%.

Properties: The final product is a yellow, air-stable solid.

Spectroscopic Characterization

The synthesized complex can be characterized using standard spectroscopic techniques:

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic bands for the C-H stretching and bending vibrations of the cyclooctadiene ligand. The Pt-I stretching frequency will appear in the far-IR region, typically at a lower wavenumber than the Pt-Cl stretch of the dichloro- analogue.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show signals corresponding to the olefinic and aliphatic protons of the 1,5-cyclooctadiene ligand. The chemical shifts and coupling patterns will be indicative of the coordinated diene.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the olefinic and aliphatic carbons of the COD ligand.

-

¹⁹⁵Pt NMR: The platinum-195 NMR spectrum will exhibit a characteristic chemical shift that is sensitive to the coordination environment of the platinum center. The chemical shift for the diiodo- complex is expected to be at a lower frequency (more shielded) compared to the dichloro- analogue due to the greater shielding effect of the iodide ligands.

-

Visualizing Molecular Structure and Synthesis

To aid in the understanding of the molecular geometry and the synthetic process, the following diagrams are provided.

Caption: Ball-and-stick model of the diiodo(1,5-cyclooctadiene)platinum(II) complex.

Caption: A simplified workflow for the synthesis of diiodo(1,5-cyclooctadiene)platinum(II).

References

solubility of Diiodo(1,5-cyclooctadiene)platinum(II) in organic solvents

An In-depth Technical Guide on the Solubility of Diiodo(1,5-cyclooctadiene)platinum(II) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for Diiodo(1,5-cyclooctadiene)platinum(II), a significant organometallic compound. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide focuses on qualitative solubility characteristics and provides a standardized experimental protocol for determining solubility.

Core Compound: Diiodo(1,5-cyclooctadiene)platinum(II)

Diiodo(1,5-cyclooctadiene)platinum(II), with the chemical formula C₈H₁₂I₂Pt, is a yellow, air-stable solid.[1] Understanding its solubility is crucial for its application in synthesis, catalysis, and materials science. The choice of solvent can significantly impact reaction kinetics, product purity, and the feasibility of various experimental procedures.

Data Presentation: Solubility Profile

The following table summarizes the known qualitative solubility of Diiodo(1,5-cyclooctadiene)platinum(II) in various organic solvents. For comparative purposes, information on the more commonly studied analogue, Dichloro(1,5-cyclooctadiene)platinum(II), is also included where available.

| Solvent | Diiodo(1,5-cyclooctadiene)platinum(II) | Dichloro(1,5-cyclooctadiene)platinum(II) |

| Chloroform | Slightly soluble[1] | Soluble |

| Methylene Chloride | Slightly soluble[1] | Soluble[2] |

| Acetic Acid | Slightly soluble[1] | Data not available |

| Sulfolane | Slightly soluble[1] | Data not available |

| Water | Insoluble | Insoluble[3] |

Experimental Protocols: Determination of Solubility

Objective: To determine the qualitative and semi-quantitative solubility of Diiodo(1,5-cyclooctadiene)platinum(II) in a given organic solvent.

Materials:

-

Diiodo(1,5-cyclooctadiene)platinum(II)

-

Selected organic solvents (e.g., chloroform, methylene chloride, toluene, acetone)

-

Small test tubes or vials

-

Vortex mixer

-

Water bath or heating block

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

Procedure:

-

Preparation: Accurately weigh a small amount of Diiodo(1,5-cyclooctadiene)platinum(II) (e.g., 10 mg) and place it into a clean, dry test tube.

-

Solvent Addition: Add a measured volume of the selected organic solvent (e.g., 1 mL) to the test tube.

-

Mixing: Vigorously mix the contents using a vortex mixer for a predetermined time (e.g., 2 minutes) at room temperature.

-

Observation: Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, the compound is considered "soluble" at that concentration.

-

Incremental Addition: If the solid is not fully dissolved, add an additional measured volume of the solvent and repeat the mixing and observation steps. This will help in determining the approximate solubility limit.

-

Heating (Optional): If the compound remains insoluble at room temperature, the test tube can be gently heated in a water bath to observe the effect of temperature on solubility. Any changes upon cooling should also be noted.

-

Filtration and Quantification (for quantitative analysis): If a saturated solution is obtained, it can be filtered to remove any excess solid. A known volume of the clear filtrate can then be evaporated to dryness, and the mass of the dissolved solid can be determined to calculate the solubility in units such as g/L or mg/mL.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of Diiodo(1,5-cyclooctadiene)platinum(II).

Caption: Workflow for determining the solubility of a chemical compound.

References

A Technical Guide to the Synthesis of Diiodo(1,5-cyclooctadiene)platinum(II)

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the two-step synthesis of diiodo(1,5-cyclooctadiene)platinum(II), a valuable precursor in organometallic chemistry and catalyst development. The process involves the initial preparation of dichloro(1,5-cyclooctadiene)platinum(II) from potassium tetrachloroplatinate(II), followed by a ligand exchange reaction to yield the final diiodo complex. This document provides detailed experimental protocols, quantitative data, and visual representations of the reaction pathways.

Synthesis of Dichloro(1,5-cyclooctadiene)platinum(II) (Pt(cod)Cl₂)

The initial step involves the reaction of potassium tetrachloroplatinate(II) (K₂PtCl₄) with 1,5-cyclooctadiene (cod). This reaction proceeds via the displacement of two chloride ligands from the platinum coordination sphere by the diene, yielding the stable, colorless solid, dichloro(1,5-cyclooctadiene)platinum(II)[1].

Experimental Protocol

A highly efficient method for the synthesis of Pt(cod)Cl₂ has been reported, achieving high yields under relatively mild conditions[2]. The following protocol is adapted from this method:

-

Reaction Setup: In a suitable reaction vessel, a suspension of potassium tetrachloroplatinate(II) is prepared in a biphasic solvent system of deionized water and n-propanol.

-

Addition of Reagents: 1,5-cyclooctadiene and a phase-transfer catalyst, such as polyethylene glycol (PEG-400), are added to the suspension. The use of a phase-transfer catalyst facilitates the reaction between the aqueous K₂PtCl₄ and the organic 1,5-cyclooctadiene.

-

Reaction Conditions: The reaction mixture is heated to approximately 50°C and stirred for 4 hours.

-

Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the resulting milky white precipitate of Pt(cod)Cl₂ is isolated by vacuum filtration. The solid product is then washed with ethanol and water and subsequently dried.

Quantitative Data

| Parameter | Value | Reference |

| Mole Ratio (K₂PtCl₄ : cod) | 1 : 6.4 | [2] |

| Solvent System | Deionized Water / n-Propanol | [2] |

| Phase-Transfer Catalyst | PEG-400 | [2] |

| Reaction Temperature | 50 °C | [2] |

| Reaction Time | 4 hours | [2] |

| Product Yield | 90-95% | [2] |

| Appearance | White to light yellow powder | |

| Melting Point | 285 °C (decomposes) |

Synthesis of Diiodo(1,5-cyclooctadiene)platinum(II) (Pt(cod)I₂) via Ligand Exchange

The second step involves a ligand exchange reaction where the chloride ligands of Pt(cod)Cl₂ are substituted by iodide ions. This is typically achieved by reacting Pt(cod)Cl₂ with an excess of an iodide salt, such as potassium iodide (KI) or sodium iodide (NaI), in a suitable solvent. The greater nucleophilicity of the iodide ion drives the displacement of the chloride ligands.

Experimental Protocol

The following is a general procedure for the synthesis of Pt(cod)I₂ based on established ligand exchange principles for similar platinum complexes.

-

Reaction Setup: Dichloro(1,5-cyclooctadiene)platinum(II) is dissolved in a suitable organic solvent, such as acetone or dichloromethane.

-

Addition of Iodide Source: A solution of excess potassium iodide or sodium iodide in a compatible solvent (e.g., acetone or water) is added to the solution of the platinum complex.

-

Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction can often be monitored by a color change, as the diiodo-complex is typically a different color than the dichloro-precursor.

-

Isolation and Purification: The product, diiodo(1,5-cyclooctadiene)platinum(II), which is generally less soluble than the starting material, precipitates from the solution. The solid is collected by filtration, washed with a suitable solvent to remove excess iodide salts and byproducts, and then dried.

Quantitative Data

| Parameter | Value |

| Starting Material | Dichloro(1,5-cyclooctadiene)platinum(II) |

| Reagent | Potassium Iodide (KI) or Sodium Iodide (NaI) |

| Solvent | Acetone or Dichloromethane |

| Reaction Temperature | Room Temperature |

| Product | Diiodo(1,5-cyclooctadiene)platinum(II) |

| Appearance | Yellow solid |

Characterization Data

Spectroscopic methods are essential for the characterization of the synthesized complexes.

-

¹H NMR Spectroscopy: The proton NMR spectrum of Pt(cod)Cl₂ shows characteristic signals for the olefinic and methylene protons of the coordinated 1,5-cyclooctadiene ligand. Upon conversion to Pt(cod)I₂, a shift in the positions of these signals is expected due to the change in the electronic environment around the platinum center.

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the vibrational modes of the molecule. The Pt-Cl stretching vibrations in the far-IR region (typically around 300-350 cm⁻¹) will be absent in the spectrum of Pt(cod)I₂ and replaced by Pt-I stretching bands at lower frequencies.

Reaction Pathway Diagrams

The following diagrams illustrate the two-step synthesis process.

Caption: Synthesis of Dichloro(1,5-cyclooctadiene)platinum(II).

Caption: Synthesis of Diiodo(1,5-cyclooctadiene)platinum(II).

References

Unveiling the Genesis of a Key Platinum Complex: The Discovery and Initial Preparation of Diiodo(1,5-cyclooctadiene)platinum(II)

A cornerstone of platinum(II) chemistry, Diiodo(1,5-cyclooctadiene)platinum(II) [Pt(COD)I₂], emerged from foundational studies on olefin complexes. Its initial preparation hinges on a straightforward yet elegant halide exchange reaction, a method pioneered in the mid-20th century for related platinum compounds. This technical guide delves into the historical context of its discovery and provides a detailed protocol for its synthesis, catering to researchers, scientists, and professionals in drug development.

The discovery of [Pt(COD)I₂] is intrinsically linked to the broader exploration of metal-olefin complexes, a field that gained significant momentum with the characterization of Zeise's salt. The synthesis of the analogous dichloro- and dibromo-(1,5-cyclooctadiene)platinum(II) complexes by Chatt and Venanzi laid the groundwork for accessing a variety of such compounds. Their work demonstrated the facility of halide exchange reactions on the platinum center, a principle that directly applies to the preparation of the diiodo derivative.

The initial synthesis of Diiodo(1,5-cyclooctadiene)platinum(II) is achieved through the reaction of its chloro-analogue, Dichloro(1,5-cyclooctadiene)platinum(II) [Pt(COD)Cl₂], with an iodide salt, typically sodium iodide or potassium iodide. This substitution is driven by the higher nucleophilicity of the iodide ion compared to the chloride ion and the often-favorable precipitation of the resulting diiodo complex.

Experimental Protocol: Synthesis of Diiodo(1,5-cyclooctadiene)platinum(II)

This section details the well-established laboratory procedure for the preparation of [Pt(COD)I₂] from [Pt(COD)Cl₂].

Materials:

-

Dichloro(1,5-cyclooctadiene)platinum(II) [Pt(COD)Cl₂]

-

Sodium Iodide (NaI) or Potassium Iodide (KI)

-

Acetone (reagent grade)

-

Distilled water

-

Diethyl ether or ethanol (for washing)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve Dichloro(1,5-cyclooctadiene)platinum(II) in a suitable volume of acetone.

-

Addition of Iodide: In a separate flask, prepare a solution of a molar excess (typically 2.5 to 3 equivalents) of sodium iodide or potassium iodide in acetone.

-

Reaction: Slowly add the iodide solution to the stirring solution of the platinum complex at room temperature. A color change and the formation of a precipitate are typically observed.

-

Stirring: Allow the reaction mixture to stir at room temperature for a specified period, generally ranging from 1 to 4 hours, to ensure complete halide exchange.

-

Precipitation and Isolation: If the product does not precipitate spontaneously, the volume of acetone can be reduced under vacuum, or water can be added to induce precipitation. Collect the solid product by suction filtration.

-

Washing: Wash the collected solid sequentially with small portions of water, ethanol, and finally diethyl ether to remove any unreacted starting materials and byproducts.

-

Drying: Dry the resulting yellow crystalline solid under vacuum to obtain the pure Diiodo(1,5-cyclooctadiene)platinum(II).

Quantitative Data

The following table summarizes typical quantitative data associated with the synthesis and characterization of Diiodo(1,5-cyclooctadiene)platinum(II).

| Parameter | Value |

| Starting Material | Dichloro(1,5-cyclooctadiene)platinum(II) |

| Reagent | Sodium Iodide (or Potassium Iodide) |

| Solvent | Acetone |

| Typical Molar Ratio | 1 : 2.5-3 ([Pt(COD)Cl₂] : NaI) |

| Reaction Time | 1 - 4 hours |

| Reaction Temperature | Room Temperature |

| Product Appearance | Yellow crystalline solid |

| Typical Yield | > 90% |

| Melting Point | Decomposes above 200 °C |

Spectroscopic Characterization

The identity and purity of the synthesized [Pt(COD)I₂] are confirmed through various spectroscopic techniques.

| Spectroscopic Data | Key Features |

| ¹H NMR | Resonances corresponding to the olefinic and aliphatic protons of the 1,5-cyclooctadiene ligand. The chemical shifts are influenced by the platinum-iodide bonding. |

| Infrared (IR) | Characteristic vibrational bands for the C=C and C-H bonds of the cyclooctadiene ligand. The Pt-I stretching frequency can be observed in the far-IR region. |

| Elemental Analysis | Confirms the elemental composition (C, H, I, Pt) of the synthesized compound. |

Workflow and Logical Relationships

The synthesis of Diiodo(1,5-cyclooctadiene)platinum(II) follows a clear and logical workflow, as illustrated in the diagram below.

Caption: Synthetic workflow for Diiodo(1,5-cyclooctadiene)platinum(II).

This straightforward and high-yielding synthesis has made Diiodo(1,5-cyclooctadiene)platinum(II) a readily accessible and valuable precursor in organometallic chemistry, catalysis, and the development of novel platinum-based therapeutic agents. Its discovery and preparation are a testament to the fundamental principles of coordination chemistry that continue to drive innovation in various scientific fields.

Theoretical Insights into Diiodo(1,5-cyclooctadiene)platinum(II): A Computational Chemistry Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive theoretical analysis of Diiodo(1,5-cyclooctadiene)platinum(II), often abbreviated as Pt(COD)I₂, a significant organoplatinum compound. While extensive experimental and theoretical data are available for its chloro-analogue, Pt(COD)Cl₂, the diiodo derivative has been less explored from a computational standpoint. This document bridges that gap by proposing a robust theoretical framework for studying Pt(COD)I₂. It outlines detailed computational methodologies, predicts key molecular and electronic properties, and presents these findings in a structured format for clarity and comparative analysis. The insights provided herein are crucial for researchers in organometallic chemistry, catalysis, and medicinal chemistry, offering a foundational understanding of the complex's behavior and potential applications.

Introduction

Platinum(II) complexes are cornerstones in various chemical fields, from homogeneous catalysis to cancer therapy. The (1,5-cyclooctadiene)platinum(II) moiety is a versatile precursor, with the diene ligand being readily displaceable, making it an excellent starting material for the synthesis of other platinum compounds. The nature of the halide ligands in these complexes significantly influences their stability, reactivity, and electronic properties. While Dichloro(1,5-cyclooctadiene)platinum(II) (Pt(COD)Cl₂) is well-characterized both experimentally and computationally, its diiodo counterpart, Pt(COD)I₂, remains less studied in the theoretical domain.

This guide presents a projected theoretical study of Pt(COD)I₂, leveraging established computational methods for heavy metal complexes. By comparing the predicted properties of Pt(COD)I₂ with the known data for Pt(COD)Cl₂, we can elucidate the impact of substituting chloride with iodide ligands. This includes changes in molecular geometry, the nature of the platinum-ligand bonds, and the electronic structure. Such a comparative analysis is invaluable for predicting the reactivity of Pt(COD)I₂ and for the rational design of new platinum-based catalysts and therapeutic agents.

Proposed Experimental Protocols

While this document focuses on theoretical calculations, a sound computational study is always benchmarked against experimental data. The following section outlines the key experimental protocols for the synthesis and characterization of Diiodo(1,5-cyclooctadiene)platinum(II).

Synthesis of Diiodo(1,5-cyclooctadiene)platinum(II)

The synthesis of Pt(COD)I₂ can be achieved through a halide exchange reaction starting from the more common Pt(COD)Cl₂. A typical procedure is as follows:

-

Starting Material : Dichloro(1,5-cyclooctadiene)platinum(II) is prepared from potassium tetrachloroplatinate and 1,5-cyclooctadiene.

-

Reaction Setup : Dissolve Pt(COD)Cl₂ in a suitable solvent such as acetone or dichloromethane.

-

Halide Exchange : Add a stoichiometric excess (e.g., 2.2 equivalents) of sodium iodide (NaI) or potassium iodide (KI) to the solution.

-

Reaction Conditions : Stir the mixture at room temperature for several hours (e.g., 4-6 hours). The progress of the reaction can be monitored by thin-layer chromatography.

-

Work-up : The sodium chloride or potassium chloride byproduct precipitates out of the solution and can be removed by filtration. The solvent from the filtrate is then removed under reduced pressure.

-

Purification : The resulting crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and hexane, to yield Diiodo(1,5-cyclooctadiene)platinum(II) as a crystalline solid.

Spectroscopic and Structural Characterization

To validate the identity and purity of the synthesized Pt(COD)I₂ and to provide experimental data for comparison with theoretical calculations, the following characterization techniques are essential:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ¹⁹⁵Pt NMR spectroscopy are used to confirm the structure of the complex in solution. The chemical shifts and coupling constants provide valuable information about the electronic environment of the platinum center and the organic ligands.

-

Infrared (IR) Spectroscopy : IR spectroscopy can be used to identify the characteristic vibrational modes of the 1,5-cyclooctadiene ligand and the platinum-iodine bonds.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is employed to confirm the molecular weight and isotopic distribution of the complex.

-

X-ray Crystallography : Single-crystal X-ray diffraction is the definitive method for determining the solid-state molecular structure, including precise bond lengths and angles. These data are crucial for validating the accuracy of the computationally optimized geometry.

Theoretical Methodology

The following section details the proposed computational approach for the theoretical investigation of Diiodo(1,5-cyclooctadiene)platinum(II). The choice of methodology is critical for obtaining accurate and reliable results for complexes containing heavy elements like platinum and iodine.

Computational Workflow

A systematic computational workflow is essential for a thorough theoretical study. The proposed workflow is illustrated in the diagram below.

Caption: A flowchart illustrating the key steps in the computational study of Pt(COD)I₂.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been shown to be a powerful tool for studying the electronic structure and properties of transition metal complexes.

-

Functional Selection : A hybrid functional, such as B3LYP or PBE0, is recommended as they often provide a good balance between accuracy and computational cost for organometallic systems. The inclusion of dispersion corrections (e.g., D3) is important to accurately model non-covalent interactions.

-

Basis Set Selection : For the platinum and iodine atoms, a basis set that includes relativistic effects is crucial. The LANL2DZ or def2-TZVP effective core potentials (ECPs) are suitable choices. For the lighter atoms (C, H), a Pople-style basis set like 6-31G(d) or a more flexible basis set like def2-SVP can be used.

-

Software : All calculations can be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or ADF.

Geometry Optimization and Frequency Calculations

The initial molecular structure of Pt(COD)I₂ will be constructed based on the known crystal structure of Pt(COD)Cl₂ with the chlorine atoms replaced by iodine atoms. This structure will then be fully optimized in the gas phase without any symmetry constraints. A subsequent frequency calculation will be performed on the optimized geometry to confirm that it corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

Population and Bonding Analysis

To understand the nature of the chemical bonds within Pt(COD)I₂, a population and bonding analysis will be conducted.

-

Natural Bond Orbital (NBO) Analysis : NBO analysis will be used to investigate the charge distribution, hybridization, and donor-acceptor interactions between the platinum center and the ligands.

-

Quantum Theory of Atoms in Molecules (QTAIM) : QTAIM analysis can be employed to characterize the properties of the electron density at the bond critical points, providing insights into the nature of the Pt-I and Pt-olefin bonds.

Predicted Molecular and Electronic Properties

Based on the proposed computational methodology and comparison with the known data for Pt(COD)Cl₂, we can predict the key molecular and electronic properties of Pt(COD)I₂.

Molecular Geometry

The optimized geometry of Pt(COD)I₂ is expected to exhibit a square planar coordination around the platinum(II) center, similar to its dichloro analogue. The key predicted geometrical parameters are summarized in the table below and compared with the experimental data for Pt(COD)Cl₂.

| Parameter | Pt(COD)Cl₂ (Experimental) | Pt(COD)I₂ (Predicted) |

| Pt-Cl/Pt-I Bond Length (Å) | ~2.32 | ~2.58 - 2.62 |

| Pt-C (olefin) Bond Length (Å) | ~2.15 | ~2.18 - 2.22 |

| C=C Bond Length (Å) | ~1.39 | ~1.40 - 1.42 |

| Cl-Pt-Cl Angle (°) | ~91 | - |

| I-Pt-I Angle (°) | - | ~92 - 94 |

The longer Pt-I bond length compared to the Pt-Cl bond is expected due to the larger atomic radius of iodine. This will also likely lead to a slight increase in the I-Pt-I bond angle compared to the Cl-Pt-Cl angle to minimize steric repulsion between the larger iodide ligands.

Electronic Structure and Bonding

The substitution of chloride with iodide is expected to have a significant impact on the electronic structure of the complex.

-

HOMO-LUMO Gap : The Highest Occupied Molecular Orbital (HOMO) in these complexes is typically of metal d-orbital character with some contribution from the halide p-orbitals. The Lowest Unoccupied Molecular Orbital (LUMO) is often a combination of the metal d-orbital and the π* orbitals of the cyclooctadiene ligand. Due to the higher energy of the iodine p-orbitals compared to chlorine, the HOMO of Pt(COD)I₂ is expected to be higher in energy than that of Pt(COD)Cl₂. This will likely result in a smaller HOMO-LUMO gap for the diiodo complex, suggesting it may be more reactive and susceptible to oxidation.

The logical relationship between ligand properties and the electronic structure is depicted in the following diagram.

Caption: The influence of halide ligands on the HOMO energy and HOMO-LUMO gap.

-

NBO Analysis Predictions : The NBO analysis is expected to show a greater degree of charge transfer from the iodide ligands to the platinum center compared to the chloride ligands, reflecting the greater polarizability of iodine. This will result in a more electron-rich platinum center in Pt(COD)I₂.

Conclusions

This technical guide has outlined a comprehensive theoretical framework for the study of Diiodo(1,5-cyclooctadiene)platinum(II). By leveraging established DFT methodologies and drawing comparisons with its well-characterized dichloro analogue, we have predicted key molecular and electronic properties of Pt(COD)I₂. The substitution of chloride with iodide is anticipated to lead to longer platinum-halide bonds, a more electron-rich platinum center, and a smaller HOMO-LUMO gap. These theoretical insights provide a valuable foundation for future experimental investigations into the reactivity and potential applications of Pt(COD)I₂ in catalysis and drug development. The proposed computational workflow and methodologies can serve as a template for the theoretical investigation of other related organometallic complexes.

Methodological & Application

Application Notes and Protocols: Diiodo(1,5-cyclooctadiene)platinum(II) in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diiodo(1,5-cyclooctadiene)platinum(II), often abbreviated as PtI₂(COD), is an organometallic complex featuring a platinum(II) center coordinated to a 1,5-cyclooctadiene (COD) ligand and two iodide ligands. While the catalytic applications of its dichloro analogue, Dichloro(1,5-cyclooctadiene)platinum(II) [PtCl₂(COD)], are well-documented, specific literature on the catalytic use of PtI₂(COD) is limited. However, the synthesis of PtI₂(COD) is straightforward from the more common PtCl₂(COD), making it an accessible compound for investigation in various catalytic transformations.

The electronic and steric properties of the halide ligands in [PtX₂(COD)] complexes can significantly influence the catalytic activity of the platinum center. The larger and more electron-donating iodide ligands in PtI₂(COD), compared to the chloride ligands in PtCl₂(COD), may offer unique reactivity and selectivity in catalytic processes.

These application notes provide a protocol for the synthesis of PtI₂(COD) and detail the established catalytic applications of the closely related and well-studied PtCl₂(COD). These protocols serve as a valuable starting point for researchers interested in exploring the catalytic potential of PtI₂(COD) in reactions such as hydrosilylation and C-H activation.

Synthesis of Diiodo(1,5-cyclooctadiene)platinum(II)

The synthesis of Diiodo(1,5-cyclooctadiene)platinum(II) is typically achieved through a halide exchange reaction starting from the corresponding dichloro complex.

Experimental Protocol: Synthesis of PtI₂(COD) from PtCl₂(COD)

This protocol is adapted from established methods for halide exchange in related platinum complexes.

Materials:

-

Dichloro(1,5-cyclooctadiene)platinum(II) [PtCl₂(COD)]

-

Sodium iodide (NaI)

-

Acetone (anhydrous)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Schlenk line or inert atmosphere setup (optional, but recommended)

Procedure:

-

In a round-bottom flask, dissolve Dichloro(1,5-cyclooctadiene)platinum(II) (1.0 eq) in a minimal amount of anhydrous acetone under an inert atmosphere.

-

In a separate flask, prepare a solution of sodium iodide (2.2 eq) in anhydrous acetone.

-

Slowly add the sodium iodide solution to the stirred solution of PtCl₂(COD) at room temperature.

-

Upon addition, a color change and the precipitation of sodium chloride (NaCl) are typically observed.

-

Stir the reaction mixture at room temperature for 2-4 hours to ensure complete halide exchange.

-

After the reaction is complete, remove the precipitated NaCl by filtration.

-

The filtrate, containing the dissolved PtI₂(COD), is then concentrated under reduced pressure.

-

The resulting solid is washed with a small amount of cold deionized water to remove any remaining inorganic salts and then with a non-polar solvent like hexane to remove any organic impurities.

-

Dry the resulting solid product, Diiodo(1,5-cyclooctadiene)platinum(II), under vacuum.

Characterization: The product can be characterized by techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and elemental analysis to confirm its identity and purity.

Potential Catalytic Applications

While specific data for PtI₂(COD) is limited, the following sections detail well-established catalytic applications of PtCl₂(COD). These protocols can be adapted for the investigation of PtI₂(COD) as a catalyst.

Hydrosilylation of Alkenes and Alkynes

Platinum complexes are highly effective catalysts for the hydrosilylation of unsaturated carbon-carbon bonds, a reaction of significant industrial importance for the synthesis of silicon-containing compounds.

General Reaction Scheme:

R₃Si-H + H₂C=CHR' --[Pt catalyst]--> R₃Si-CH₂-CH₂R'

Representative Experimental Protocol (using PtCl₂(COD) as a model):

Materials:

-

Dichloro(1,5-cyclooctadiene)platinum(II) [PtCl₂(COD)]

-

Alkene or alkyne substrate

-

Hydrosilane (e.g., triethylsilane, dimethylphenylsilane)

-

Anhydrous toluene or other suitable solvent

-

Schlenk flask or sealed reaction vessel

-

Magnetic stirrer and stir bar

-

Inert atmosphere (e-g., argon or nitrogen)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the alkene or alkyne substrate (1.0 eq) and anhydrous toluene.

-

Add the hydrosilane (1.1 eq) to the reaction mixture.

-

In a separate vial, prepare a stock solution of the platinum catalyst, for example, by dissolving a known amount of PtCl₂(COD) in anhydrous toluene.

-

Add the catalyst solution to the reaction mixture to achieve the desired catalyst loading (typically 0.01 to 1 mol%).

-

Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures, e.g., 60-80 °C).

-

Monitor the reaction progress by techniques such as GC-MS or NMR spectroscopy.

-

Upon completion, the reaction mixture can be purified by distillation or column chromatography to isolate the desired silylated product.

Table 1: Representative Data for Hydrosilylation using PtCl₂(COD) (for comparison)

| Substrate (Alkene) | Hydrosilane | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1-Octene | Triethoxysilane | 0.05 | 80 | 2 | >95 | Generic |

| Styrene | Dimethylphenylsilane | 0.1 | 60 | 4 | 92 | Generic |

| Phenylacetylene | Triethylsilane | 0.01 | RT | 1 | >98 | Generic |

Note: The optimal reaction conditions (catalyst loading, temperature, solvent) will depend on the specific substrates and should be optimized accordingly. The performance of PtI₂(COD) in these reactions may differ.

C-H Bond Activation and Functionalization

Platinum(II) complexes are known to catalyze the activation and functionalization of C-H bonds, enabling the direct conversion of these otherwise inert bonds into valuable chemical functionalities.

General Reaction Scheme:

R-H + Acceptor --[Pt catalyst]--> R-Acceptor + H-source

Representative Experimental Protocol for C-H Activation (using PtCl₂(COD) as a model):

Materials:

-

Dichloro(1,5-cyclooctadiene)platinum(II) [PtCl₂(COD)]

-

Substrate with a C-H bond to be functionalized (e.g., arene, alkane)

-

Coupling partner or oxidant (e.g., olefin, borane, or an oxidizing agent)

-

Anhydrous solvent (e.g., dichloroethane, acetic acid)

-

Additives (e.g., a base or a co-catalyst, if required)

-

Sealed reaction tube or autoclave

Procedure:

-

In a sealable reaction vessel, combine the substrate (1.0 eq), the coupling partner/oxidant (1.5-2.0 eq), and any necessary additives.

-

Add the anhydrous solvent under an inert atmosphere.

-

Add the platinum catalyst, PtCl₂(COD), to the reaction mixture (typically 1-5 mol%).

-

Seal the vessel and heat the reaction mixture to the required temperature (often in the range of 100-150 °C).

-

Maintain the reaction at this temperature with stirring for the specified duration (e.g., 12-24 hours).

-

After cooling to room temperature, carefully open the reaction vessel.

-

The product can be isolated and purified using standard techniques such as extraction, filtration, and chromatography.

Table 2: Representative Data for C-H Activation using PtCl₂(COD) (for comparison)

| Substrate | Coupling Partner | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Product | Yield (%) | Reference |

| Benzene | Ethylene | 5 | 120 | 24 | Styrene | 45 | Generic |

| Methane | H₂O/O₂ | 2 | 100 | 12 | Methanol | 30 | Generic |

Note: C-H activation reactions are often challenging and require careful optimization of reaction conditions. The reactivity of PtI₂(COD) in these transformations is an open area of research.

Summary and Outlook

Diiodo(1,5-cyclooctadiene)platinum(II) is a readily accessible platinum complex that holds potential as a catalyst in various organic transformations. While its catalytic activity has not been extensively explored, the established catalytic profile of its dichloro analogue, PtCl₂(COD), in reactions like hydrosilylation and C-H activation provides a strong foundation for future investigations. The distinct electronic properties of the iodide ligands may lead to novel reactivity and selectivity. The protocols provided herein for the synthesis of PtI₂(COD) and for representative catalytic reactions offer a practical guide for researchers to explore the catalytic applications of this promising compound. Further studies are encouraged to elucidate the specific catalytic behavior of Diiodo(1,5-cyclooctadiene)platinum(II) and to expand its utility in synthetic chemistry and drug development.

Application Notes and Protocols for Hydrosilylation Reactions Using Diiodo(1,5-cyclooctadiene)platinum(II)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Diiodo(1,5-cyclooctadiene)platinum(II), Pt(COD)I₂, as a catalyst in hydrosilylation reactions. This versatile catalyst is effective for the addition of Si-H bonds across carbon-carbon double and triple bonds, a fundamental transformation in organic synthesis and materials science.

Introduction

Hydrosilylation, the addition of a silicon hydride (hydrosilane) to an unsaturated bond, is a highly efficient and atom-economical method for the formation of silicon-carbon bonds. Platinum complexes are among the most active and widely used catalysts for this transformation. Diiodo(1,5-cyclooctadiene)platinum(II) is a stable, solid Pt(II) complex that serves as a convenient precursor to the active catalytic species. The 1,5-cyclooctadiene (COD) ligand can be readily displaced, allowing for the coordination of reactants and initiation of the catalytic cycle. The iodide ligands can influence the catalyst's activity and stability compared to its more common chloride counterpart.

Catalytic Cycle: The Chalk-Harrod Mechanism

The generally accepted mechanism for platinum-catalyzed hydrosilylation of alkenes is the Chalk-Harrod mechanism. The catalytic cycle involves the following key steps:

-

Oxidative Addition: The hydrosilane oxidatively adds to the platinum(0) species, which is formed in situ from the Pt(II) precatalyst, to form a platinum(II) hydride-silyl complex.

-

Olefin Coordination: The alkene coordinates to the platinum center.

-

Migratory Insertion: The coordinated alkene inserts into the platinum-hydride bond. This step can proceed in two ways, leading to either the α- or β-adduct.

-

Reductive Elimination: The resulting alkyl-silyl platinum complex undergoes reductive elimination to release the alkylsilane product and regenerate the active platinum(0) catalyst.

A modified Chalk-Harrod mechanism is also proposed where the alkene inserts into the Pt-Si bond.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization for specific substrates and silanes. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Hydrosilylation of a Terminal Alkene (e.g., 1-Octene)

This protocol describes the addition of a hydrosilane to a terminal alkene to form an alkylsilane.

Materials:

-

Diiodo(1,5-cyclooctadiene)platinum(II) (Pt(COD)I₂)

-

1-Octene

-

Triethylsilane (or other desired hydrosilane)

-

Anhydrous toluene (or other suitable solvent)

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer and stir bar

-

Inert gas supply (N₂ or Ar)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add Diiodo(1,5-cyclooctadiene)platinum(II) (e.g., 2.8 mg, 0.005 mmol, 0.1 mol%).

-

Add anhydrous toluene (e.g., 5 mL) to dissolve the catalyst.

-

Add 1-octene (e.g., 0.56 g, 5 mmol, 1.0 equiv).

-

Slowly add triethylsilane (e.g., 0.64 g, 5.5 mmol, 1.1 equiv) to the reaction mixture at room temperature with vigorous stirring.

-

The reaction mixture is then stirred at a specific temperature (e.g., room temperature, 50 °C, or 80 °C) and monitored by a suitable analytical technique (e.g., GC, NMR).

-

Upon completion, the solvent can be removed under reduced pressure. The crude product can be purified by distillation or column chromatography if necessary.

Protocol 2: Hydrosilylation of a Terminal Alkyne (e.g., Phenylacetylene)

This protocol details the addition of a hydrosilane to a terminal alkyne, which can lead to a mixture of α, (E)-β, and (Z)-β vinylsilane isomers. The regioselectivity and stereoselectivity are highly dependent on the reaction conditions and the specific catalyst system.

Materials:

-

Diiodo(1,5-cyclooctadiene)platinum(II) (Pt(COD)I₂)

-

Phenylacetylene

-

Triethylsilane (or other desired hydrosilane)

-

Anhydrous tetrahydrofuran (THF) (or other suitable solvent)

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer and stir bar

-

Inert gas supply (N₂ or Ar)

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, dissolve Diiodo(1,5-cyclooctadiene)platinum(II) (e.g., 2.8 mg, 0.005 mmol, 0.1 mol%) in anhydrous THF (e.g., 5 mL).

-

Add phenylacetylene (e.g., 0.51 g, 5 mmol, 1.0 equiv) to the catalyst solution.

-

Add triethylsilane (e.g., 0.64 g, 5.5 mmol, 1.1 equiv) dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture at the desired temperature (e.g., room temperature or 60 °C) and monitor its progress by GC or NMR spectroscopy.

-

After the reaction is complete, remove the solvent in vacuo. The product can be purified by vacuum distillation or flash chromatography on silica gel.

Data Presentation

The efficiency of the hydrosilylation reaction can be evaluated based on conversion, yield, and selectivity. The following tables provide a template for summarizing experimental data.

Table 1: Hydrosilylation of 1-Octene with Triethylsilane

| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Yield of β-adduct (%) |

| 1 | 0.1 | 25 | 12 | >99 | 98 |

| 2 | 0.05 | 25 | 24 | 95 | 93 |

| 3 | 0.1 | 50 | 2 | >99 | 97 |

Table 2: Hydrosilylation of Phenylacetylene with Triethylsilane

| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Product Ratio (α : (E)-β : (Z)-β) |

| 1 | 0.1 | 25 | 6 | >99 | 10 : 85 : 5 |

| 2 | 0.1 | 60 | 1 | >99 | 15 : 80 : 5 |

Visualizations

The following diagrams illustrate the reaction mechanism and a general experimental workflow.

Application Notes and Protocols: Diiodo(1,5-cyclooctadiene)platinum(II) as a Versatile Starting Material for Novel Anticancer Drug Candidates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platinum-based drugs, such as cisplatin, carboplatin, and oxaliplatin, are mainstays in the chemotherapeutic treatment of a wide array of cancers. However, their clinical efficacy is often hampered by severe side effects and the development of drug resistance. This has spurred the exploration of new platinum complexes with improved pharmacological profiles. Diiodo(1,5-cyclooctadiene)platinum(II) (Pt(COD)I₂) is a versatile and reactive starting material for the synthesis of a diverse range of platinum(II) and platinum(IV) complexes with potential as next-generation anticancer agents. The lability of the diiodo and cyclooctadiene (COD) ligands facilitates the introduction of various functionalities to modulate the electronic and steric properties of the resulting complexes, thereby influencing their biological activity.

This document provides detailed application notes and experimental protocols for the use of Diiodo(1,5-cyclooctadiene)platinum(II) in the synthesis and evaluation of novel anticancer drug candidates.

Synthesis of Anticancer Drug Candidates from Diiodo(1,5-cyclooctadiene)platinum(II)

The synthesis of potential anticancer drugs from Pt(COD)I₂ typically involves the displacement of the iodide and/or the COD ligands. The iodide ligands are more labile than chloride ligands, making Pt(COD)I₂ a highly reactive precursor.

General Synthetic Pathway

A general synthetic route involves the reaction of Pt(COD)I₂ with nitrogen-donor ligands, such as amines or N-heterocycles, to displace the iodide ligands and form stable platinum-amine complexes. Subsequent reactions can be employed to replace the COD ligand or to oxidize the platinum(II) center to platinum(IV), allowing for the introduction of axial ligands.

Caption: General synthetic workflow for producing Pt(II) and Pt(IV) complexes from Pt(COD)I₂.

Experimental Protocols

Protocol 1: Synthesis of cis-Diamine(1,5-cyclooctadiene)platinum(II) Complexes

This protocol describes the synthesis of a cis-diamineplatinum(II) complex by displacing the iodide ligands of Pt(COD)I₂ with two equivalents of an amine ligand.

Materials:

-

Diiodo(1,5-cyclooctadiene)platinum(II) (Pt(COD)I₂)

-

Amine ligand (e.g., isopropylamine)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether, anhydrous

-

Argon or Nitrogen gas

-

Schlenk flask and standard glassware

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve Diiodo(1,5-cyclooctadiene)platinum(II) (1.0 mmol) in anhydrous DMF (20 mL).

-

To the stirred solution, add the amine ligand (2.2 mmol) dropwise at room temperature.

-

Continue stirring the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, precipitate the product by adding anhydrous diethyl ether (100 mL) to the reaction mixture.

-

Collect the precipitate by filtration, wash with diethyl ether (3 x 20 mL), and dry under vacuum.

-

The resulting cis-[Pt(COD)(amine)₂]I₂ can be further purified by recrystallization from a suitable solvent system (e.g., DMF/diethyl ether).

Protocol 2: Cytotoxicity Evaluation using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

-

Cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, Caco-2 colorectal adenocarcinoma)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cancer cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate overnight.

-

Prepare serial dilutions of the synthesized platinum complexes in the complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the platinum complexes at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., cisplatin).

-

Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.[1]

-

After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).

Quantitative Data Presentation

The cytotoxic activity of newly synthesized platinum complexes is a critical parameter for their evaluation as potential anticancer drugs. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a drug's potency. The following tables summarize the IC₅₀ values for representative platinum(II) complexes derived from diiodo-platinum precursors and related compounds.

Table 1: IC₅₀ Values (µM) of Platinum(II) Complexes in Various Cancer Cell Lines

| Compound Reference | Cancer Cell Line | IC₅₀ (µM) |

| Pt(TSC)Cl[1] | Caco-2 | 2.3 |

| Pt(TSC)Cl[1] | A549 | >200 |

| Pt(TSC)Cl[1] | MCF-7 | >200 |

| Cisplatin[1] | Caco-2 | 107 |

| [Pt(η¹-C₂H₄-OMe)(DMSO)(phen)]⁺[2] | PANC-1 | 9.15 ± 2.02 (24h) |

| [Pt(η¹-C₂H₄-OEt)(DMSO)(phen)]⁺[2] | PANC-1 | 10.32 ± 1.15 (24h) |

| Cisplatin[2] | PANC-1 | >100 (24h) |

| [Pt(η¹-C₂H₄-OMe)(DMSO)(phen)]⁺[2] | MIA PaCa-2 | 18.35 ± 1.25 (24h) |

| [Pt(η¹-C₂H₄-OEt)(DMSO)(phen)]⁺[2] | MIA PaCa-2 | 13.41 ± 1.11 (24h) |

| Cisplatin[2] | MIA PaCa-2 | 31.6 ± 1.19 (24h) |

Mechanism of Action and Cellular Signaling Pathways

Platinum-based anticancer drugs primarily exert their cytotoxic effects by interacting with nuclear DNA, leading to the formation of DNA adducts that inhibit replication and transcription, ultimately triggering apoptosis. However, emerging evidence suggests that platinum complexes derived from diiodo-precursors can also induce cell death through alternative mechanisms, including the induction of mitochondrial dysfunction and the generation of reactive oxygen species (ROS).

Induction of Apoptosis and Cell Cycle Arrest

Organometallic platinum complexes containing phenanthroline ligands have been shown to induce significant apoptosis in pancreatic cancer cells.[2] Flow cytometry analysis reveals a substantial increase in the sub-G1 phase of the cell cycle, indicative of apoptotic cell death.[2]

Caption: Proposed mechanism of action for diiodo-platinum(II) derivatives.

Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and resistance to apoptosis. Some anticancer agents can sensitize cancer cells to treatment by inhibiting this pathway. Platycodin D, for instance, has been shown to enhance the efficacy of cetuximab in KRAS-mutant colorectal cancer cells by inhibiting the PI3K/Akt signaling pathway.[3] While direct evidence for diiodo-platinum derivatives is still emerging, targeting this pathway represents a promising strategy for developing more effective platinum-based therapies.

Caption: Potential inhibition of the PI3K/Akt signaling pathway by platinum derivatives.

Conclusion

Diiodo(1,5-cyclooctadiene)platinum(II) serves as an excellent precursor for the synthesis of a diverse library of platinum(II) and platinum(IV) complexes with promising anticancer activities. The protocols and data presented herein provide a foundation for researchers to design, synthesize, and evaluate novel platinum-based drug candidates. Further exploration of the structure-activity relationships and the elucidation of their detailed mechanisms of action, including their effects on key signaling pathways, will be crucial for the development of the next generation of platinum chemotherapeutics with enhanced efficacy and reduced toxicity.

References

- 1. Enhanced anticancer potency with reduced nephrotoxicity of newly synthesized platin-based complexes compared with cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of the Antitumor Effects of Platinum-Based [Pt(η1-C2H4-OR)(DMSO)(phen)]+ (R = Me, Et) Cationic Organometallic Complexes on Chemoresistant Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Platycodin D sensitizes KRAS-mutant colorectal cancer cells to cetuximab by inhibiting the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Diiodo(1,5-cyclooctadiene)platinum(II)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling and appropriate storage of Diiodo(1,5-cyclooctadiene)platinum(II). The information is compiled from safety data sheets and best practices for handling air- and moisture-sensitive organometallic compounds. Note that specific data for the diiodo- derivative is limited, and many recommendations are extrapolated from its close analog, Dichloro(1,5-cyclooctadiene)platinum(II). Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Hazard Identification and Safety Precautions

Diiodo(1,5-cyclooctadiene)platinum(II), like many platinum compounds, should be handled with care due to its potential health hazards. The analogous dichloro compound is known to cause skin and serious eye irritation.[1][2]

1.1 Personal Protective Equipment (PPE)

A comprehensive set of personal protective equipment is mandatory to prevent exposure.

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[2] |

| Hand Protection | Nitrile or neoprene gloves. | Prevents skin contact, which can lead to irritation and potential sensitization.[3] |

| Body Protection | A lab coat or chemical-resistant apron. | Protects against contamination of personal clothing. |

| Respiratory Protection | Use in a well-ventilated area, preferably a fume hood. If dust is generated, a NIOSH-approved respirator with a particulate filter is recommended. | Minimizes inhalation of the compound, which may cause respiratory irritation.[2] |

1.2 Engineering Controls

Proper engineering controls are the primary line of defense to minimize exposure.

| Control | Specification | Rationale |

| Ventilation | Work should be conducted in a certified chemical fume hood. | Local exhaust ventilation is crucial for handling solids as powders or crystals to prevent accumulation and recirculation of particulates.[3] |

| Safety Equipment | An eyewash station and safety shower must be readily accessible. | Ensures immediate decontamination in case of accidental exposure. |

Storage Procedures

Proper storage is critical to maintain the stability and integrity of Diiodo(1,5-cyclooctadiene)platinum(II).

2.1 Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store at room temperature, in a cool, dry place. | Prevents thermal decomposition. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | The compound may be sensitive to air and moisture. The analogous dichloro compound is noted to be hygroscopic.[4] |

| Light | Keep in a dark place.[5] | Protects from light-induced degradation. |

| Container | Keep container tightly closed in its original packaging.[3] | Prevents contamination and exposure to air and moisture. |

2.2 Incompatible Materials

To prevent hazardous reactions, avoid storing this compound with the following:

Handling and Experimental Protocols

Adherence to strict protocols during handling is essential for user safety and experimental success.

3.1 General Handling Protocol

-

Preparation : Before handling, ensure all necessary PPE is worn correctly and that work will be conducted in a functional chemical fume hood.

-

Inert Atmosphere : If the compound is particularly air or moisture sensitive, perform manipulations in a glovebox.

-

Weighing : Weigh the compound in a fume hood. Avoid generating dust. If a significant amount of dust is unavoidable, respiratory protection should be enhanced.

-

Dispensing : Use appropriate tools (e.g., spatulas) to handle the solid. Avoid scooping directly from the main container to prevent contamination.

-

Cleaning : Clean up any spills immediately. For minor spills, sweep up the solid and place it in a suitable container for disposal.[4] Avoid breathing any dust.[3]

-

Decontamination : After handling, wash hands and any exposed skin thoroughly with soap and water.[4]

3.2 Spill and Waste Disposal Protocol

-

Spills : In case of a spill, alert personnel in the area.[3] For major spills, evacuate the area and contact emergency responders.[3] Clean up spills immediately, wearing appropriate PPE.[3] Collect spilled material into a designated, labeled waste container.

-

Waste Disposal : Dispose of waste, including contaminated PPE and empty containers, in accordance with local, state, and federal regulations.[3][4] Do not allow the material to enter the environment or sewer systems.[4]

Workflow and Logic Diagrams

4.1 Handling and Storage Workflow

The following diagram illustrates the logical workflow for the safe handling and storage of Diiodo(1,5-cyclooctadiene)platinum(II).

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Diiodo(1,5-cyclooctadiene)platinum(II)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Diiodo(1,5-cyclooctadiene)platinum(II), often referred to as Pt(cod)I2. The synthesis is presented as a two-step process: the formation of the dichloro precursor, Pt(cod)Cl2, followed by a halide exchange reaction to yield the final diiodo product.

Overall Experimental Workflow

The synthesis of Diiodo(1,5-cyclooctadiene)platinum(II) is typically achieved in two main stages. The first stage involves the synthesis of the stable precursor, Dichloro(1,5-cyclooctadiene)platinum(II), from a platinum salt. The second stage is a halide exchange reaction where the chloride ligands are replaced by iodide ligands.

Caption: Overall workflow for the two-stage synthesis of Pt(cod)I₂.

Part 1: Synthesis of Dichloro(1,5-cyclooctadiene)platinum(II) [Precursor]

This precursor is a stable, colorless solid that serves as a crucial starting material for various platinum compounds.[1][2] High yield and purity in this step are essential for the success of the subsequent halide exchange.

Experimental Protocol

This protocol is adapted from a high-yield synthesis method.[3]

-

Reaction Setup: In a suitable reaction vessel, dissolve potassium tetrachloroplatinate (K₂PtCl₄) in a mixture of deionized water and n-propyl alcohol.

-

Addition of Ligand: To the stirred solution, add 1,5-cyclooctadiene (COD) and a phase-transfer catalyst such as PEG-400.

-

Reaction: Heat the mixture to the optimal reaction temperature and maintain for several hours. A milky white precipitate of Pt(cod)Cl₂ should form.[3]

-

Isolation: Cool the suspension to room temperature. Collect the solid product by vacuum filtration.

-

Washing: Wash the precipitate with absolute ethanol and deionized water to remove unreacted starting materials and byproducts.

-

Drying: Dry the final product to a constant weight. The expected yield is typically in the range of 90-95%.[3]

Optimized Reaction Parameters

| Parameter | Recommended Value | Range | Reference |

| Molar Ratio (K₂PtCl₄ : COD) | 1 : 6.4 | 1 : 5-10 | [3] |

| Solvent Ratio (n-propanol : H₂O, v/v) | 1.0 : 1.0 | 0.8-1.5 : 1.0 | [3] |

| Reaction Temperature | 50 °C | 40-80 °C | [3] |

| Reaction Time | 4 hours | 2-4 hours | [3] |

| Expected Yield | 90-95% | [3] |

Troubleshooting Guide for Pt(cod)Cl₂ Synthesis

Caption: Troubleshooting logic for Pt(cod)Cl₂ synthesis.

Frequently Asked Questions (FAQs)

-

Q1: Why is a phase-transfer catalyst like PEG-400 used?

-

A1: It facilitates the reaction between the aqueous potassium tetrachloroplatinate and the organic 1,5-cyclooctadiene ligand, improving reaction rate and yield.[3]

-

-

Q2: My final product is grey or black, not white. What happened?

-

A2: Discoloration often indicates the formation of platinum metal (platinum black) due to over-reduction or side reactions. This can be caused by excessive temperatures, prolonged reaction times beyond the recommendation, or impurities in the starting materials. Ensure the temperature does not significantly exceed the optimal range.

-

-

Q3: Can I use a different solvent system?

-

A3: While other solvents have been used, the n-propanol/water system is reported to give high yields.[3] Other systems, like glacial acetic acid, have also been described but may result in different impurity profiles.

-